molecular formula C20H22ClN5O B12244560 6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244560
M. Wt: 383.9 g/mol
InChI Key: SIPWBXNAYBUSIN-UHFFFAOYSA-N
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Description

6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a chloro group, a pyrazole moiety, and a piperidine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Formation of the Naphthyridine Core: The naphthyridine core can be constructed through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.

    Final Assembly: The final step involves the coupling of the pyrazole-piperidine intermediate with the naphthyridine core, followed by chlorination to introduce the chloro substituent.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It can be used as a lead compound for the design of new drugs targeting specific enzymes or receptors.

    Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its potential interactions with biological macromolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of fine chemicals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The binding of the compound to these targets can lead to inhibition or activation of specific signaling pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

6-chloro-2-[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can be compared with other similar compounds, such as:

    Pyrazole Derivatives: Compounds containing the pyrazole moiety, such as 1-phenyl-3-methyl-1H-pyrazole, which may have similar biological activities but different pharmacokinetic properties.

    Naphthyridine Derivatives: Compounds with the naphthyridine core, such as 2-amino-1,8-naphthyridine, which may share similar structural features but have different reactivity and applications.

    Piperidine Derivatives: Compounds containing the piperidine ring, such as 4-piperidone, which may have different chemical properties and uses.

The uniqueness of this compound lies in its combination of these three moieties, resulting in a compound with distinct chemical and biological properties.

Properties

Molecular Formula

C20H22ClN5O

Molecular Weight

383.9 g/mol

IUPAC Name

[4-(6-chloro-1,8-naphthyridin-2-yl)piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone

InChI

InChI=1S/C20H22ClN5O/c1-12-18(13(2)25(3)24-12)20(27)26-8-6-14(7-9-26)17-5-4-15-10-16(21)11-22-19(15)23-17/h4-5,10-11,14H,6-9H2,1-3H3

InChI Key

SIPWBXNAYBUSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)C3=NC4=NC=C(C=C4C=C3)Cl

Origin of Product

United States

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